
(2-Methyl-4-piperidyl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-piperidyl)methanamine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-piperidyl)methanamine;dihydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 2-Methylpiperidine
Reagents: Formaldehyde, Hydrogen Chloride
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using recrystallization techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-piperidyl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2-Methyl-4-piperidyl)methanamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-4-piperidyl)methanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the nervous system, modulating their activity.
Pathways Involved: The compound may influence neurotransmitter pathways, leading to changes in neuronal signaling.
Comparison with Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine;dihydrochloride
- (4-Methylpyridin-2-yl)methanamine;dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride
Comparison:
- (2-Methyl-4-piperidyl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
- (1-Methylpiperidin-4-yl)methanamine;dihydrochloride has a different substitution pattern, leading to variations in reactivity and biological activity.
- (4-Methylpyridin-2-yl)methanamine;dihydrochloride contains a pyridine ring, which alters its chemical behavior compared to piperidine derivatives.
- (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride includes an aryl group, providing additional sites for chemical modification and potential biological interactions.
This comprehensive overview highlights the significance of this compound in various scientific fields and its unique properties compared to similar compounds
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(2-methylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h6-7,9H,2-5,8H2,1H3;2*1H |
InChI Key |
SSJAFPGMXPDFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


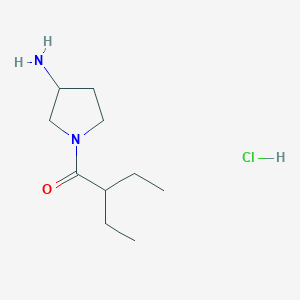

![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
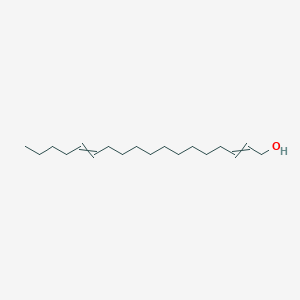
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
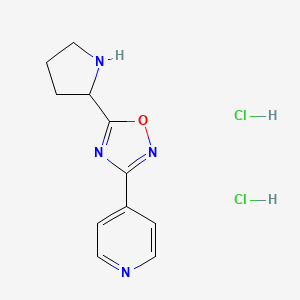

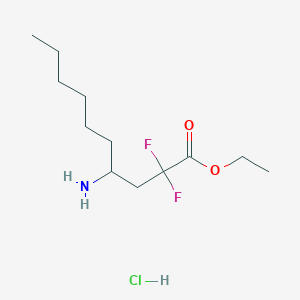
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
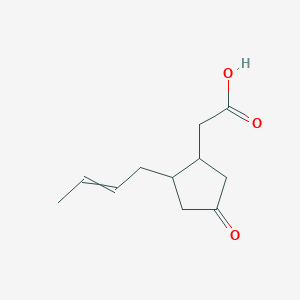

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
